Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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Overview
Description
Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C34H29N3O4S2 and its molecular weight is 607.7 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H29N3O4S2/c1-22-27(43-21-35-22)18-17-26-20-42-33-29(36-28(38)19-23-11-5-2-6-12-23)32(39)37(33)30(26)34(40)41-31(24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-18,21,29,31,33H,19-20H2,1H3,(H,36,38)/b18-17-/t29-,33-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLXILYCJRRXMU-VBORYMHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)/C=C\C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CC=CC=C4)SC2)C(=O)OC(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H29N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564700 |
Source
|
Record name | Diphenylmethyl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112953-21-6 |
Source
|
Record name | Diphenylmethyl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70564700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of Cefixime?
A1: The molecular formula of Cefixime is C21H21N5O7S2, and its molecular weight is 507.57 g/mol. []
Q2: What spectroscopic data is available for Cefixime?
A2: The available research papers provide information on the use of various spectroscopic techniques for characterizing Cefixime and its related compounds. These techniques include:
- IR Spectroscopy: This technique helps identify functional groups present in the molecule. []
- UV-Vis Spectroscopy: This method is used to analyze the compound's absorption and transmission of ultraviolet and visible light, providing information about its electronic structure. []
- NMR Spectroscopy (1H NMR and 13C NMR): NMR provides detailed information about the compound's structure, including the arrangement of atoms and their connectivity. [, ]
- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further structural information. []
Q3: How does Cefixime exert its effect on bacteria?
A3: Cefixime, like other cephalosporin antibiotics, inhibits bacterial cell wall synthesis. It accomplishes this by interfering with the cross-linking of peptidoglycans, which are essential components of the bacterial cell wall. This disruption weakens the cell wall, leading to bacterial cell death. [, ]
Q4: How do structural modifications to the Cefixime molecule affect its activity?
A4: Research on related cephalosporins indicates that modifications to the C-3 substituent on the cephalosporin nucleus can significantly impact antibacterial activity. For example, introducing specific acidic substituents can enhance potency and efficacy against certain bacterial strains. []
Q5: What is the stability profile of Cefixime?
A5: Cefixime exhibits pH-dependent stability. It shows good stability in a pH range of 4-7 but is slightly unstable in highly acidic or alkaline environments. [] Degradation products can form under different conditions, such as exposure to strong acids, sunlight, or alkaline solutions. []
Q6: What analytical methods are typically employed to quantify Cefixime?
A6: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying Cefixime in various matrices, including pharmaceutical formulations and biological samples.
Q7: Are there validated analytical methods available for Cefixime analysis?
A8: Yes, researchers have developed and validated stability-indicating RP-HPLC methods for the determination of Cefixime in pharmaceutical formulations. These methods are designed to separate the drug from its potential degradation products, ensuring accurate quantification. [, , ]
Q8: What is known about the toxicity profile of Cefixime?
A8: While the provided research papers focus on the chemical and pharmacological properties of Cefixime and related compounds, toxicological data is limited within the scope of these articles. It is essential to refer to comprehensive drug information resources and safety data sheets for detailed information on Cefixime's toxicity profile.
Q9: What is the bioavailability of Cefixime?
A10: Cefixime exhibits variable oral bioavailability, influenced by factors such as formulation and food intake. Prodrug strategies, such as Cefixime pivoxil, have been employed to enhance its absorption and bioavailability. [, ]
Q10: Are there known resistance mechanisms to Cefixime?
A11: Bacteria can develop resistance to Cefixime and other β-lactam antibiotics through various mechanisms, including the production of β-lactamases (enzymes that break down β-lactam antibiotics), alterations in penicillin-binding proteins (the target of β-lactam antibiotics), and reduced permeability to the drug. [, ]
Q11: Does cross-resistance occur between Cefixime and other antibiotics?
A12: Cross-resistance can occur between Cefixime and other β-lactam antibiotics, particularly those within the same generation or those with similar mechanisms of action. The development and spread of antibiotic resistance are complex issues influenced by multiple factors, including antibiotic overuse and misuse. []
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